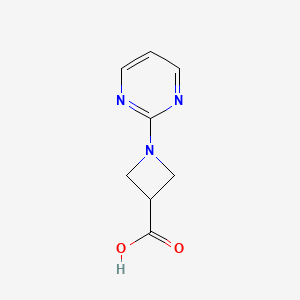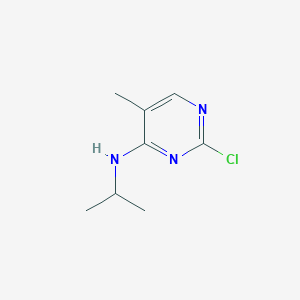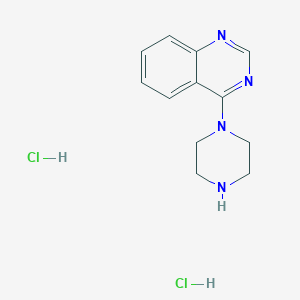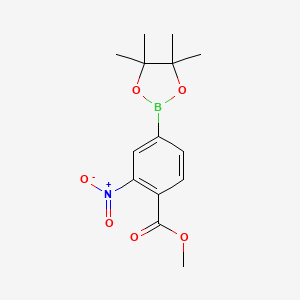
1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid
Overview
Description
“1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C9H10N2O2 . It is a white to yellow solid and has a molecular weight of 178.19 .
Molecular Structure Analysis
The InChI code for “1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid” is 1S/C9H10N2O2/c12-9(13)7-5-11(6-7)8-3-1-2-4-10-8/h1-4,7H,5-6H2,(H,12,13) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid” is a white to yellow solid . It has a molecular weight of 178.19 .Scientific Research Applications
Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Application Summary : The compound trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides has been identified as a potent, orally bioavailable TGR5 (GPBAR1) agonist . TGR5 is a G-protein coupled receptor (GPCR) that plays a key role in pathways associated with diabetes, metabolic syndrome, and autoimmune disease .
- Methods of Application : The compound was identified after a high-throughput screen (HTS) for receptor agonists. A comprehensive hit-to-lead effort culminated in the discovery of this compound as a potent, selective, and bioavailable TGR5 agonist .
- Results : In genetically obese mice (ob/ob), the compound was as effective as a dipeptidyl peptidase-4 (DPP-4) inhibitor at reducing peak glucose levels in an acute oral glucose tolerance test (OGTT), but this effect was lost upon chronic dosing .
Synthesis of New Heterocyclic Amino Acid Derivatives
- Field : Organic Chemistry
- Application Summary : A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described .
- Methods of Application : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
- Results : The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Anti-inflammatory Applications of Pyrimidines
- Field : Pharmacology
- Application Summary : Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. They display a range of pharmacological effects including anti-inflammatory .
- Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Potential Chemotherapeutic Applications
- Field : Oncology
- Application Summary : There has been some interest in monastrol, a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin .
- Methods of Application : The synthesis of monastrol involves the utilization of Lewis acid promoter, Yb (OTf)3 .
- Results : Monastrol is being studied for its potential as a chemotherapeutic agent .
Anticancer Activity of Pyrimidines
- Field : Oncology
- Application Summary : Thiazolopyrimidine derivatives have been studied against human cancer cell lines and primary CLL cells .
- Methods of Application : The novel thiazolopyrimidine derivatives were studied for their anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .
- Results : The compound displayed excellent anticancer activity against the cell lines .
Development of TGR5 Agonists
- Field : Medicinal Chemistry
- Application Summary : Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides have been identified as potent, orally bioavailable TGR5 (GPBAR1) agonists . TGR5 is a G-protein coupled receptor (GPCR) that plays a key role in pathways associated with diabetes, metabolic syndrome, and autoimmune disease .
- Methods of Application : The compound was identified after a high-throughput screen (HTS) for receptor agonists. A comprehensive hit-to-lead effort culminated in the discovery of this compound as a potent, selective, and bioavailable TGR5 agonist .
- Results : In genetically obese mice (ob/ob), the compound was as effective as a dipeptidyl peptidase-4 (DPP-4) inhibitor at reducing peak glucose levels in an acute oral glucose tolerance test (OGTT), but this effect was lost upon chronic dosing .
Polymerization of Aziridine and Azetidine Monomers
- Field : Polymer Chemistry
- Application Summary : This comprehensive review on the polymerization of aziridine and azetidine monomers will provide a basis for the development of future macromolecular architectures using these relatively exotic monomers .
- Methods of Application : The review discusses the methods and techniques used in the polymerization of aziridine and azetidine monomers .
- Results : The review provides insights into the potential applications and future directions of research in this area .
Safety And Hazards
The safety data sheet for “1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid” suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
While specific future directions for “1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid” are not available, research in the field of pyrimidines is ongoing, with a focus on their synthesis, anti-inflammatory effects, and structure–activity relationships . This could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
1-pyrimidin-2-ylazetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-7(13)6-4-11(5-6)8-9-2-1-3-10-8/h1-3,6H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBERFYZGWLYPGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1426001.png)
![2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile](/img/structure/B1426004.png)
![1-Oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B1426008.png)
![3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile](/img/structure/B1426012.png)




![Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-](/img/structure/B1426018.png)




